molecular formula C19H25FN2O3S B2922421 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034310-83-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2922421
CAS No.: 2034310-83-1
M. Wt: 380.48
InChI Key: SLMRPQHKSCLGLS-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core linked to a piperidin-4-yl group substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S/c20-15-3-1-14(2-4-15)19(8-9-19)18(23)21-16-5-10-22(11-6-16)17-7-12-26(24,25)13-17/h1-4,16-17H,5-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMRPQHKSCLGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a unique arrangement of functional groups, including:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Cyclopropane carboxamide : A cyclopropane structure with a carboxamide group that may influence its biological activity.
  • Tetrahydrothiophene unit : A five-membered ring containing sulfur, which is known to enhance the compound's interaction with biological targets.
  • Fluorophenyl group : The presence of fluorine may improve the compound's metabolic stability and bioavailability.

The molecular formula of this compound is C17H22FN2O2SC_{17}H_{22}FN_2O_2S with a molecular weight of approximately 334.43 g/mol.

Property Value
Molecular FormulaC17H22FN2O2SC_{17}H_{22}FN_2O_2S
Molecular Weight334.43 g/mol
Structural FeaturesPiperidine, Cyclopropane, Tetrahydrothiophene, Fluorophenyl

Preliminary studies suggest that the compound may interact with various biological targets, including:

  • Enzymatic inhibition : The structural features allow for potential binding to enzyme active sites, which can modulate enzymatic activity.
  • Receptor interaction : The piperidine and tetrahydrothiophene units may facilitate binding to specific receptors involved in neurotransmission and inflammation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anti-inflammatory properties : The compound may modulate inflammatory pathways, potentially through inhibition of the NF-κB signaling pathway.
  • Anticancer activity : There is evidence suggesting that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on anti-inflammatory effects : A related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective effects : Research on similar piperidine derivatives showed protective effects against ischemia-induced neuronal damage, suggesting that the compound could have neuroprotective properties .

Research Findings

The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:

Study Reference Compound Studied Biological Activity Key Findings
R56865NeuroprotectiveReduced hypoxia-induced depolarization
Indole derivativeAnti-inflammatoryInhibited cytokine production
BTCPDopamine uptake inhibitionHigh affinity for dopamine transporter

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with opioid receptor modulators, particularly fentanyl derivatives. Key comparisons include:

Compound Key Substituents Pharmacological Notes Reference
Target Compound 4-fluorophenyl, 1,1-dioxidotetrahydrothiophen-3-yl Likely μ-opioid receptor interaction; sulfone may reduce BBB penetration vs. fentanyl
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Phenyl, phenethyl-piperidine High μ-opioid potency; associated with overdose risks
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide 4-fluorophenyl, propanamide μ-opioid agonist; shorter acyl chain may decrease duration of action
2-(4-Fluorophenyl)-...furo[2,3-b]pyridine-3-carboxamide Furopyridine core, trifluoroethylamino Non-opioid scaffold; cyclopropane enhances rigidity for target binding
Piperazine Derivatives (e.g., trifluoromethylphenyl-substituted) Trifluoromethylphenyl, piperazine Designed for non-CNS targets (e.g., enzymes); sulfone in target compound improves solubility

Functional Group Analysis

  • The 4-fluorophenyl group in the target compound increases lipophilicity compared to phenyl or methyl groups in analogues .
  • Sulfone Group: Unique to the target compound, this substituent increases polarity and metabolic stability compared to ethers (e.g., methoxyphenoxy in ) or alkyl chains, possibly reducing CNS penetration .
  • Piperidine Substitution : The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target from cyclopropylfentanyl’s phenethyl-piperidine, which is critical for opioid receptor binding. This substitution may alter selectivity or off-target effects .

Research Findings and Data Gaps

  • Activity Data: No direct binding or efficacy data for the target compound are provided in the evidence. Comparisons rely on structural parallels to known μ-opioid agonists (e.g., cyclopropylfentanyl) and non-opioid carboxamides (e.g., furopyridine derivative in ).
  • Conflicting Evidence : While cyclopropane-containing compounds often target opioid receptors, the sulfone group in the target compound suggests divergent applications (e.g., enzyme inhibition or peripheral targets) .

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